

Application Notes and Protocols: DiSulfo-ICG Maleimide Labeling in Live Cell Imaging

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Compound of Interest

Compound Name: *DiSulfo-ICG maleimide*

Cat. No.: *B12388925*

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Introduction

DiSulfo-Indocyanine Green (ICG) maleimide is a near-infrared (NIR) fluorescent dye designed for the specific labeling of thiol groups on proteins and other biomolecules within a live cell context. The NIR spectral properties of DiSulfo-ICG (excitation/emission maxima typically around 780/810 nm) offer significant advantages for live-cell imaging, including deeper tissue penetration, minimal phototoxicity, and reduced autofluorescence from cellular components.[1] [2] The presence of two sulfonate groups enhances its water solubility, making it particularly suitable for biological applications in aqueous environments. The maleimide functional group allows for covalent attachment to free sulfhydryl groups, commonly found in cysteine residues of proteins, enabling precise tracking of protein localization, trafficking, and dynamics.

These characteristics make **DiSulfo-ICG maleimide** a powerful tool in drug development and cell biology research for applications such as monitoring receptor internalization, tracking protein-drug conjugate distribution, and elucidating signaling pathways.

Data Presentation

The following table summarizes the key photophysical and labeling parameters for **DiSulfo-ICG maleimide**. Please note that specific values can vary depending on the experimental conditions and the protein being labeled.

Parameter	Typical Value	Notes
Excitation Maximum (λ_{ex})	~785 nm	In aqueous buffers (e.g., PBS)
Emission Maximum (λ_{em})	~812 nm	In aqueous buffers (e.g., PBS)
Molar Extinction Coefficient	$\geq 200,000 \text{ cm}^{-1}\text{M}^{-1}$	In aqueous buffers
Fluorescence Quantum Yield	~0.05 - 0.15	In aqueous solution; can increase upon conjugation to proteins
Recommended Molar Ratio (Dye:Protein)	10:1 to 20:1	Optimization is recommended for each specific protein
Optimal pH for Labeling	6.5 - 7.5	Maleimide-thiol reaction is most efficient and specific in this range
Photostability	Moderate	Susceptible to photobleaching with intense or prolonged illumination
Signal-to-Noise Ratio (SNR)	Moderate to High	NIR detection minimizes cellular autofluorescence, enhancing SNR

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins with DiSulfo-ICG Maleimide

This protocol describes the labeling of cysteine-containing proteins on the surface of live cells.

Materials:

- **DiSulfo-ICG maleimide**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Live cells in suspension or adherent culture

- Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
- Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)
- Cell culture medium appropriate for the cell line
- Fluorescence microscope with appropriate NIR filter sets

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **DiSulfo-ICG maleimide** in anhydrous DMSO. Vortex to ensure complete dissolution. Store any unused stock solution at -20°C, protected from light and moisture.
 - (Optional) If reduction of disulfide bonds on the cell surface is required to expose free thiols, prepare a 10 mM stock solution of TCEP in degassed PBS.
- Cell Preparation:
 - For adherent cells, grow cells to 70-80% confluency on coverslips or in imaging dishes.
 - For suspension cells, harvest cells and wash twice with ice-cold, degassed PBS by centrifugation. Resuspend the cell pellet in degassed PBS at a concentration of 1×10^6 to 1×10^7 cells/mL.
- (Optional) Reduction of Disulfide Bonds:
 - To expose more free thiol groups, you can treat the cells with a reducing agent. Add TCEP to the cell suspension to a final concentration of 100-500 μ M.
 - Incubate for 15-30 minutes at room temperature.
 - Wash the cells twice with ice-cold, degassed PBS to remove the TCEP.
- Labeling Reaction:

- Dilute the 10 mM **DiSulfo-ICG maleimide** stock solution in degassed PBS to the desired final labeling concentration (typically 10-100 μ M).
- For adherent cells, remove the culture medium and add the **DiSulfo-ICG maleimide** labeling solution.
- For suspension cells, add the diluted **DiSulfo-ICG maleimide** to the cell suspension.
- Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.
- Washing:
 - Following incubation, remove the labeling solution.
 - Wash the cells three times with PBS or complete cell culture medium to remove any unbound dye.
- Live Cell Imaging:
 - Replace the wash buffer with fresh, pre-warmed cell culture medium.
 - Image the labeled cells immediately using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g., Excitation: 760-790 nm, Emission: 800-840 nm).
 - To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.

Protocol 2: Labeling of Purified Proteins for Intracellular Delivery

This protocol is for labeling a purified protein that can then be introduced into cells (e.g., via microinjection or protein transfection reagents).

Materials:

- Purified protein containing free cysteine residues

- **DiSulfo-ICG maleimide**
- Anhydrous DMSO
- Degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- TCEP (optional)

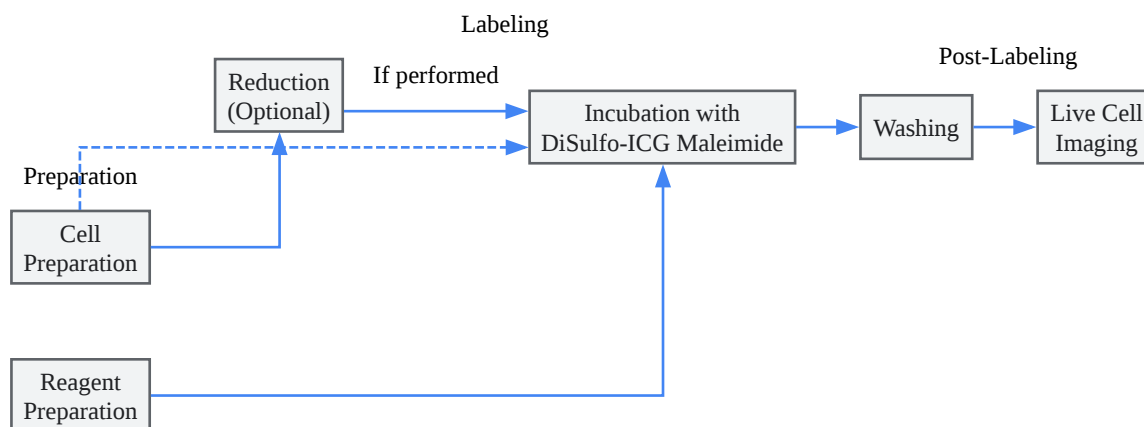
Procedure:

- Protein Preparation:
 - Dissolve the purified protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
 - (Optional) If the protein's cysteine residues are in disulfide bonds, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides. Note: If using DTT as a reducing agent, it must be removed by dialysis or a desalting column prior to adding the maleimide dye.
- Labeling Reaction:
 - Prepare a fresh dilution of the **DiSulfo-ICG maleimide** stock solution in the reaction buffer.
 - Add the diluted dye to the protein solution at a 10- to 20-fold molar excess.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.
- Purification of the Labeled Protein:
 - Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

- Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~785 nm (for DiSulfo-ICG). The DOL is calculated as: $DOL = (A_{max_dye} \times \epsilon_{protein}) / [(A_{280_protein} - A_{max_dye} \times CF) \times \epsilon_{dye}]$ Where CF is the correction factor for the dye's absorbance at 280 nm.
- Introduction into Live Cells:
 - The purified DiSulfo-ICG-labeled protein can now be introduced into live cells using a suitable delivery method for subsequent imaging studies.

Visualizations

Experimental Workflow

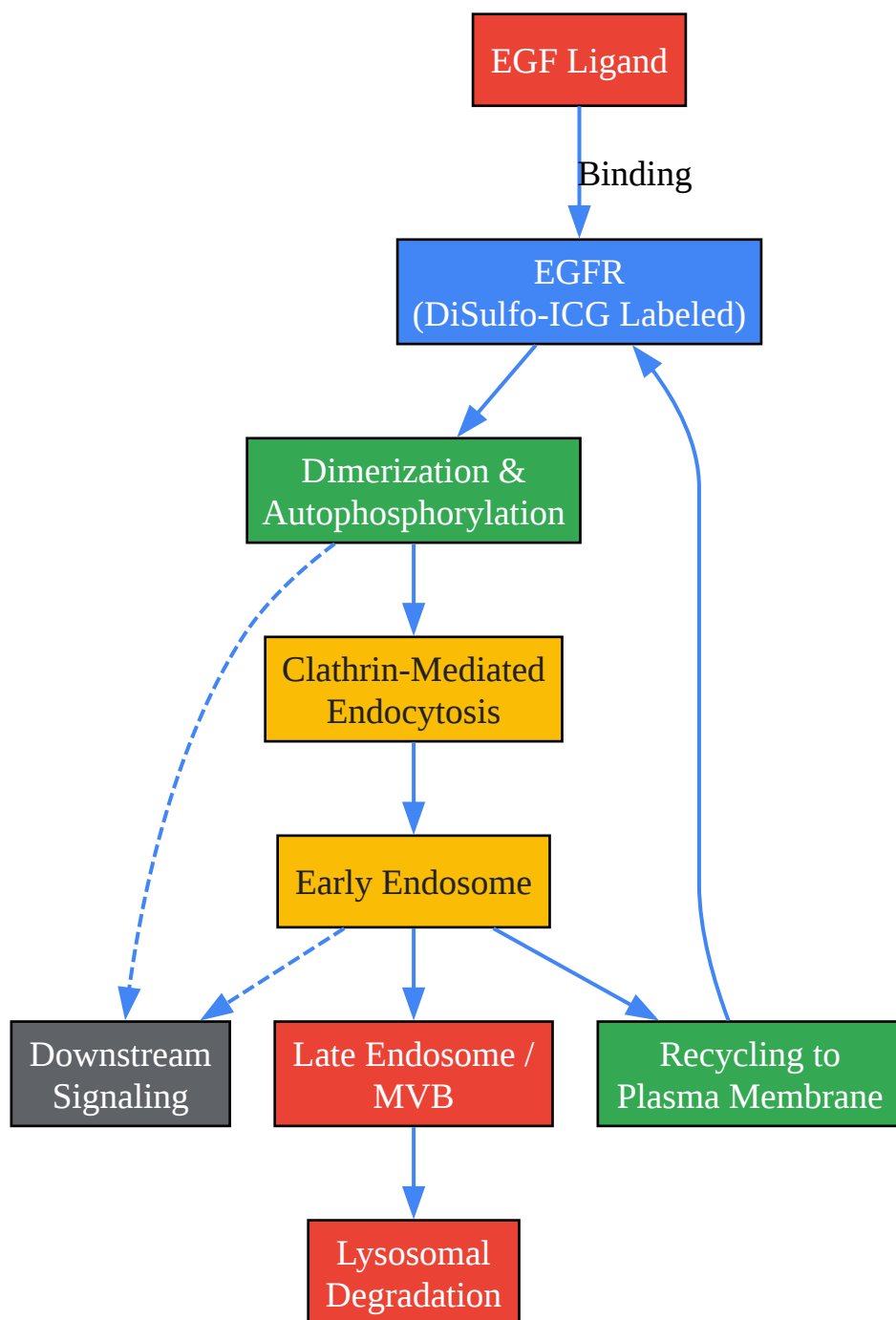


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Caption: Experimental workflow for live cell labeling.

Signaling Pathway: EGFR Trafficking

DiSulfo-ICG maleimide can be used to label cell surface receptors like the Epidermal Growth Factor Receptor (EGFR) to study their internalization and trafficking upon ligand binding.



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Caption: EGFR signaling and trafficking pathway.

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References

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